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An In-depth Technical Guide to Fitusiran: An siRNA Therapeutic for Antithrombin Reduction

Executive Summary
Fitusiran is an investigational, subcutaneously administered small interfering RNA (siRNA)

therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without

inhibitors.[1][2] It employs an RNA interference (RNAi) mechanism to silence the gene

expression of antithrombin (AT), a key endogenous anticoagulant.[3] By reducing AT levels,

fitusiran aims to rebalance hemostasis through increased thrombin generation, thereby

preventing bleeding episodes.[4][5] Clinical trials have demonstrated its potential to significantly

reduce annualized bleeding rates (ABR) with a dosing regimen of as few as six injections per

year.[4][6] Following reports of thrombotic events, the dosing strategy was revised to an AT-

based regimen targeting specific AT activity levels to enhance the benefit-risk profile.[1][4] On

March 28, 2025, the U.S. Food and Drug Administration (FDA) approved fitusiran (marketed

as Qfitlia) for routine prophylaxis in adults and adolescents (aged 12 and older) with hemophilia

A or B.[7][8][9]

Core Mechanism of Action
Fitusiran is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine

(GalNAc) moiety, which facilitates targeted delivery to hepatocytes in the liver.[6][7]

Hepatocyte Targeting: Following subcutaneous injection, the GalNAc ligand binds with high

affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the
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surface of hepatocytes.[2][10]

RNA Interference Pathway: Upon internalization into the cell, the siRNA duplex is loaded into

the RNA-induced silencing complex (RISC).[3]

mRNA Degradation: The passenger strand of the siRNA is cleaved and discarded, while the

guide strand directs the RISC to bind to the messenger RNA (mRNA) transcript of the

SERPINC1 gene, which encodes for antithrombin.[3][7]

Gene Silencing: This binding leads to the catalytic cleavage and degradation of the

antithrombin mRNA.[3]

Reduced Antithrombin Synthesis: The degradation of the mRNA prevents its translation into

protein, resulting in a sustained reduction of AT levels in the plasma.[3][7]

Rebalancing Hemostasis: As a major physiological inhibitor of thrombin and Factor Xa,

reduced levels of AT lead to increased thrombin generation, which helps to compensate for

the coagulation factor deficiency in patients with hemophilia, promoting stable clot formation

and preventing bleeding.[1][4][5]
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Fitusiran's RNAi-mediated mechanism of action.
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Pharmacokinetics and Pharmacodynamics
Fitusiran exhibits dose-proportional plasma exposure following subcutaneous administration.

[7] The pharmacodynamic effect is characterized by a potent, dose-dependent, and durable

reduction in AT levels, leading to increased thrombin generation.[1]

Table 1: Pharmacokinetic Parameters of Fitusiran Following Subcutaneous Administration

Parameter 20 mg Dose (Mean, SD) 50 mg Dose (Mean, SD)

Cmax (ng/mL) 34.4 (10.1) 84.1 (58.7)

Tmax (hours) 2.88 (0.5 - 4.33) 3.78 (0.42 - 11.9)

AUC (ng·h/mL) 491 (83.8) 1290 (377)

Apparent Clearance (L/h) 41.9 (8.39) 50.8 (71.1)

Half-life (hours) 5.57 (2.36) 7.98 (4.74)

Steady-State Volume of

Distribution (L)
431 (135) 570 (713)

Data sourced from DrugBank Online.[7][11]

Metabolism and Excretion: Fitusiran is metabolized by endo- and exo-nucleases into shorter

oligonucleotides and is not a substrate for CYP450 enzymes.[7][11] Approximately 14.6% of a

50 mg dose is recovered unchanged in the urine within 24 hours.[7]

Clinical Development and Efficacy
Fitusiran has been evaluated in a comprehensive clinical development program (the ATLAS

trials) involving patients with hemophilia A or B, with and without inhibitors.

Table 2: Summary of Efficacy Results from Phase 3 ATLAS Trials
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Trial Population
Treatment
Arms

Median
ABR (IQR)

ABR
Reduction
vs Control

Zero Bleeds

ATLAS-

INH[6][12]

Hemophilia
A/B with
Inhibitors

Fitusiran 80
mg monthly
vs. On-
demand
BPAs

Fitusiran: 0.0
(0.0-1.7)
Control: 16.8
(6.7-23.5)

90.8%
(p<0.0001)

66% vs. 5%

ATLAS-A/B[6]

[13]

Hemophilia

A/B without

Inhibitors

Fitusiran 80

mg monthly

vs. On-

demand

CFCs

N/A (Mean

ABR

reduction

reported)

~90% 51% vs. 5%

ATLAS-

PPX[14][15]

Hemophilia

A/B

(with/without

inhibitors)

switching

from prior

prophylaxis

Fitusiran 80

mg monthly

vs. Prior

Prophylaxis

(historical

control)

Fitusiran: 0.0

Prior

Prophylaxis:

4.4

61.1%
63.1% vs.

16.9%

ATLAS-OLE

(AT-DR)[4]

Hemophilia

A/B

(with/without

inhibitors)

Fitusiran AT-

based Dose

Regimen (AT-

DR)

3.7 (0.0-7.5)

71-73% vs

On-demand

CFC/BPA

N/A

ABR: Annualized Bleeding Rate; IQR: Interquartile Range; BPA: Bypassing Agent; CFC:

Clotting Factor Concentrate; AT-DR: Antithrombin-based Dose Regimen.

Safety Profile and Risk Mitigation
The most common adverse events reported in clinical trials include injection site reactions,

increased alanine aminotransferase (ALT), nasopharyngitis, and upper respiratory tract

infection.[4][16] A key identified risk is thromboembolism, which led to a voluntary pause in

dosing in October 2020 and a subsequent modification of the clinical trial protocols.[1][4]
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To mitigate the risk of thrombosis, an Antithrombin-based Dose Regimen (AT-DR) was

implemented, targeting AT activity levels between 15% and 35% of normal.[4][17] This

contrasts with the original dose regimen (ODR), which often resulted in AT levels below 10%.[1]

The AT-DR starts with a 50 mg dose every two months, with adjustments based on monthly AT

monitoring to maintain levels within the target range.[4] This revised strategy has been

associated with an improved safety profile, with no thrombotic events reported in the phase 2

open-label extension study after its implementation.[18]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with AT-DR

Adverse Event Category Participants with AT-DR (N=286)

Total Patient-Years of Exposure 486.0

Any TEAE, n (%) 238 (83.2)

Any Serious TEAE (TESAE), n (%) 41 (14.3)

Investigator-assessed Related TESAEs, n (%) 6 (2.1)

TEAEs leading to discontinuation, n (%) N/A

Fatal TEAEs, n (%) 0

Injection Site Reactions, n (%) 16 (5.6)

Data from the integrated safety analysis of the ATLAS-OLE study.[4]

Experimental Protocols
Clinical Trial Design Protocol (ATLAS-INH Example)
The ATLAS-INH study serves as a representative example of the Phase 3 trial design for

fitusiran.

Study Design: A multicenter, multinational, randomized, open-label Phase 3 trial.[12][19]

Participant Population: Males aged ≥12 years with severe hemophilia A or B with a history of

high-titer inhibitors (Bethesda inhibitor assay >0.6 BU/mL).[5][12]
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Randomization: Participants receiving on-demand treatment with bypassing agents (BPAs)

were randomized in a 2:1 ratio to either the fitusiran prophylaxis arm or the on-demand BPA

arm.[6][12]

Treatment Protocol:

Fitusiran Arm: Received a fixed dose of 80 mg subcutaneous fitusiran once monthly for

a 9-month treatment period.[19]

Control Arm: Continued on-demand treatment with BPAs as per the investigator's

discretion to treat bleeding episodes.[19]

Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR),

estimated using a negative binomial model.[6][12]

Efficacy Period: Efficacy was assessed from Day 29 through Month 9, allowing for the

pharmacodynamic effect of fitusiran to be established.[19]

Breakthrough Bleed Management: Specific guidelines were provided for the management of

breakthrough bleeds in the fitusiran arm, recommending reduced doses of BPAs or clotting

factor concentrates (CFCs) at protracted intervals to avoid excessive procoagulant activity.

[15][17]
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Representative Fitusiran Phase 3 Trial Workflow (ATLAS-INH)
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Workflow of a typical Fitusiran Phase 3 clinical trial.

Antithrombin (AT) Level Monitoring Protocol
Accurate measurement of AT activity is critical for the AT-based dosing regimen.

Objective: To quantify the functional activity of antithrombin in plasma to guide fitusiran
dosing and maintain levels within the 15% to 35% target range.[4]
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Methodology: Chromogenic assays are the standard method for determining AT activity.[20]

These assays can be either thrombin-based or Factor Xa-based.

Sample Preparation: Citrated plasma is collected from the patient.

Assay Principle (Factor Xa-based):

The patient's plasma (containing AT) is incubated with a known excess of heparin and

Factor Xa (FXa).

AT in the plasma, potentiated by heparin, forms a complex with and neutralizes a

portion of the FXa.

A chromogenic substrate specific for FXa is then added.

The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound

(e.g., p-nitroaniline).

The amount of color produced is measured spectrophotometrically (e.g., at 405 nm).

Result Interpretation: The color intensity is inversely proportional to the AT activity in the

sample. A low color signal indicates high AT activity (more FXa was neutralized), while a

high color signal indicates low AT activity (less FXa was neutralized).[20][21]

Antigen Measurement: If AT activity is low, an AT antigen test (e.g., ELISA) may be

performed to measure the quantity of the AT protein, distinguishing between a deficiency in

protein amount (Type I) versus a dysfunctional protein (Type II).[22][23][24]
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Fitusiran Antithrombin-Based Dosing Regimen (AT-DR) Logic

Start Treatment:
50 mg SC every 2 months (Q2M)

Measure AT Activity Level
(Monthly for first 6 months)

AT Level 15% - 35%?

Continue Current Dose

Yes

AT Level > 35%?

No

Re-measure

AT Level < 15%?

No

Dose Escalation
(e.g., 50mg QM, 80mg QM)

Yes

Dose De-escalation
(e.g., 20mg Q2M)

Yes

Re-measure post-change

Re-measure post-change

Click to download full resolution via product page

Decision logic for the AT-based dosing regimen.

Conclusion
Fitusiran represents a significant advancement in the management of hemophilia, offering a

novel, pan-hemophilic prophylactic treatment that addresses many limitations of traditional
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factor replacement therapy.[9][10] Its mechanism of silencing antithrombin via RNAi provides

sustained hemostatic rebalancing, leading to clinically meaningful reductions in bleeding

episodes.[1][6] The evolution of its dosing strategy to an AT-based regimen highlights a data-

driven approach to optimizing its safety and efficacy profile.[4][18] Ongoing and future studies

will continue to characterize the long-term outcomes and place of fitusiran in the evolving

landscape of hemophilia care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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